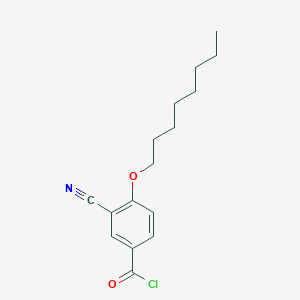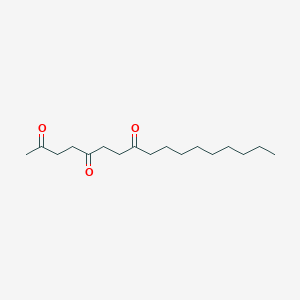
Heptadecane-2,5,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecane-2,5,8-trione is an organic compound with the molecular formula C17H30O3 It is a triketone, meaning it contains three ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecane-2,5,8-trione can be synthesized through various organic synthesis methods. One common approach involves the oxidation of heptadecane derivatives. For instance, the oxidation of heptadecane-2,5,8-triol using oxidizing agents like potassium permanganate or chromium trioxide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Heptadecane-2,5,8-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Heptadecane-2,5,8-trione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of heptadecane-2,5,8-trione involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. For example, it can inhibit the activation of nuclear factor kappa B (NF-κB) and reduce the expression of pro-inflammatory genes . Additionally, it may interact with other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, to exert its effects.
Comparison with Similar Compounds
Heptadecane-2,5,8-trione can be compared with other triketones and long-chain hydrocarbons:
Similar Compounds: Heptadecane, octadecane, hexadecane.
Properties
CAS No. |
62619-75-4 |
|---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
heptadecane-2,5,8-trione |
InChI |
InChI=1S/C17H30O3/c1-3-4-5-6-7-8-9-10-16(19)13-14-17(20)12-11-15(2)18/h3-14H2,1-2H3 |
InChI Key |
MOCAIWCBYLQUCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CCC(=O)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(4-chlorophenyl)methylidene]-2H-1,3-benzodithiole](/img/structure/B14534739.png)
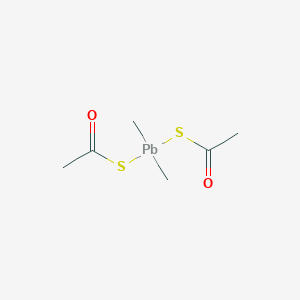
![7-Phenyl-8-propoxy-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14534752.png)
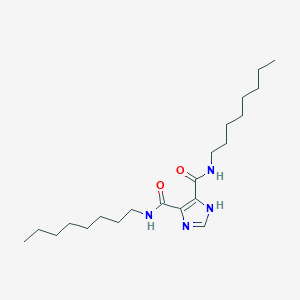
![3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzonitrile](/img/structure/B14534774.png)
![1-[3-Ethoxy-3-oxo-2-(2-phenylhydrazinylidene)propyl]pyridin-1-ium bromide](/img/structure/B14534775.png)
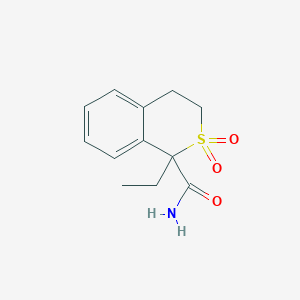
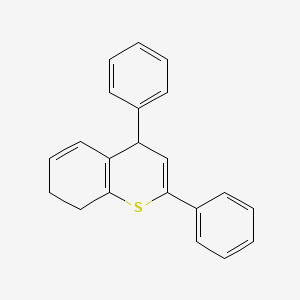
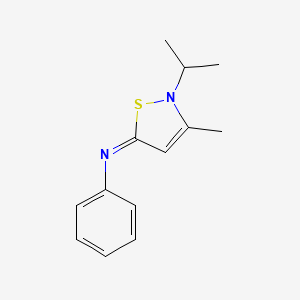
![Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14534810.png)
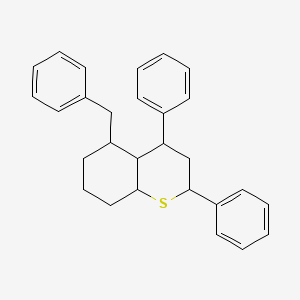
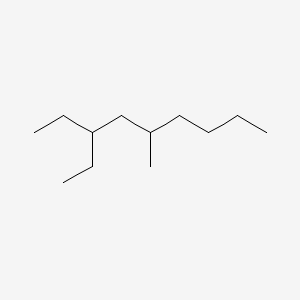
![Thiophene, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14534825.png)
